molecular formula C17H17NO B1193107 MQ02-439

MQ02-439

Cat. No. B1193107
M. Wt: 251.329
InChI Key: MHHVBPCYYCUVPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MQ02-439 is a novel highly potent and selective 5-HT2C agonist.

Scientific Research Applications

Medication Quantification and Assessment

  • Medication Quantification Scale (MQS) : The MQS is a tool developed to quantify medication regimens in chronic pain populations. The latest version, MQS III, includes updated detriment weights determined by surveying physician members of the American Pain Society. This scale is crucial in quantifying aspects like drug class, dosage, and risk, thus aiding in clinical and research applications for chronic nonmalignant pain management (Harden et al., 2005).

  • Minimal Clinical Important Difference for MQS III : Research on MQS III has also focused on determining the minimal clinically important difference in medication quantification for patients with specific conditions like failed back surgery syndrome. This helps in evaluating treatment success and assessing changes in medication regimens (Goudman et al., 2020).

  • Internal Validation of MQS III : The MQS III underwent internal validation using a chronic pain population, demonstrating its effectiveness as a unitary clinical and research outcome tool (Gallizzi et al., 2008).

Drug Interaction and Metabolism

  • Pharmacokinetic and Pharmacodynamic Interactions : Studies have investigated the interactions between various drugs, including MQ-related compounds, focusing on their pharmacokinetic and pharmacodynamic profiles. These studies are crucial in understanding how MQ compounds interact with other medications, which is essential for safe and effective drug therapy (Na-Bangchang et al., 2000).

  • Drug Metabolism Effects : Research has also delved into how MQ compounds affect hepatic drug metabolism, providing insights into their influence on the metabolic pathways of other drugs (Rivière & Back, 1985).

Application in Specific Conditions

  • Anticonvulsant Effects : In a different context, studies have explored the potential anticonvulsant effects of MQ compounds, which could open new avenues for the treatment of epilepsy and related disorders (Sahu et al., 2012).

properties

Product Name

MQ02-439

Molecular Formula

C17H17NO

Molecular Weight

251.329

IUPAC Name

1-Methoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline

InChI

InChI=1S/C17H17NO/c1-19-15-7-6-11-8-9-18-14-10-12-4-2-3-5-13(12)17(15)16(11)14/h2-7,14,18H,8-10H2,1H3

InChI Key

MHHVBPCYYCUVPT-UHFFFAOYSA-N

SMILES

COC1=CC=C2CCNC3CC4=CC=CC=C4C1=C23

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

MQ02-439;  MQ02 439;  MQ02439

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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